molecular formula C13H15NOS B14144449 1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one CAS No. 120425-67-4

1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one

Katalognummer: B14144449
CAS-Nummer: 120425-67-4
Molekulargewicht: 233.33 g/mol
InChI-Schlüssel: QBPOUOPUQDGUQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one is a heterocyclic compound that features a thiazepine ring fused with two benzene rings

Vorbereitungsmethoden

The synthesis of 1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a dibenzothiazepine derivative with a suitable reagent under controlled temperature and pressure can yield the desired compound. Industrial production methods may involve optimization of these reactions to enhance yield and purity, often utilizing catalysts and advanced purification techniques.

Analyse Chemischer Reaktionen

1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced thiazepine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzene rings, often using halogenated reagents under basic conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Wirkmechanismus

The mechanism of action of 1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one can be compared with other similar compounds, such as:

    1,2,3,4,4a,9b-Hexahydrodibenzofuran: This compound has a similar fused ring structure but lacks the thiazepine ring, leading to different chemical and biological properties.

    10,11-Dihydro-5H-dibenzo[b,f]azepine: This compound features an azepine ring instead of a thiazepine ring, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its thiazepine ring, which imparts specific chemical reactivity and potential biological activities not found in its analogs.

Eigenschaften

CAS-Nummer

120425-67-4

Molekularformel

C13H15NOS

Molekulargewicht

233.33 g/mol

IUPAC-Name

6a,7,8,9,10,10a-hexahydro-5H-benzo[b][1,4]benzothiazepin-6-one

InChI

InChI=1S/C13H15NOS/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h2,4,6,8-9,11H,1,3,5,7H2,(H,14,15)

InChI-Schlüssel

QBPOUOPUQDGUQY-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)C(=O)NC3=CC=CC=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.